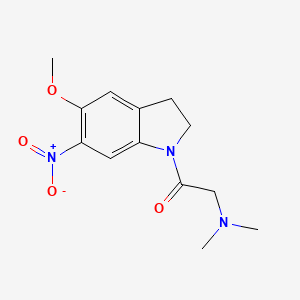
2-(Dimethylamino)-1-(5-methoxy-6-nitroindolin-1-yl)ethanone
Cat. No. B8542274
M. Wt: 279.29 g/mol
InChI Key: PXVFVSKSGOIXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07981903B2
Procedure details


To a solution of 5-(methyloxy)-6-nitro-2,3-dihydro-1H-indole (1.00 g, 5.2 mmol) in dichloromethane (50 mL) was added polymer supported diisopropylethylamine (Argonaut Technologies Inc., 4.0 g, ca 15 mmol base) and bromoacetylchloride (0.650 mL, 7.82 mmol). The resulting solution was stirred for three hours and filtered through a plug of celite. Dichloromethane was removed under reduced pressure and the residue was dissolved in tetrahydrofuran (50 mL). To the solution was added dimethylamine as a 2.0M solution in tetrahydrofuran (60 mmol, Aldrich) and the resulting solution was stirred overnight. The next morning the volatiles were removed under reduced pressure and the residue was purified via chromatography on SiO2 (0-10% MeOH/CH2CL2 with 0.2% NH3) to afford N,N-dimethyl-2-[5-(methyloxy)-6-nitro-2,3-dihydro-1H-indol-1-yl]-2-oxoethanamine as a yellow solid (1.20 g, 4.33 mmol, 84% yield). 1H NMR (400 MHz, CDCl3) δ ppm 2.59 (s, 6 H), 3.24 (t, J=8.24 Hz, 2 H), 3.52 (s, 2 H), 3.89 (s, 3 H), 4.19 (t, J=8.52 Hz, 2 H), 6.89 (s, 1 H), 8.60 (s, 1 H).





[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13])[NH:8][CH2:7][CH2:6]2.[CH:15]([N:18]([CH:21](C)C)[CH2:19]C)(C)[CH3:16].BrCC(Cl)=[O:27].CNC.O1CCCC1>ClCCl>[CH3:19][N:18]([CH3:21])[CH2:15][C:16]([N:8]1[C:9]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[C:11]([N+:12]([O-:14])=[O:13])[CH:10]=2)[CH2:6][CH2:7]1)=[O:27]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C2CCNC2=CC1[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0.65 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
60 mmol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred for three hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a plug of celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Dichloromethane was removed under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in tetrahydrofuran (50 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting solution was stirred overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The next morning the volatiles were removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified via chromatography on SiO2 (0-10% MeOH/CH2CL2 with 0.2% NH3)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(CC(=O)N1CCC2=CC(=C(C=C12)[N+](=O)[O-])OC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 4.33 mmol | |
| AMOUNT: MASS | 1.2 g | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
